Bis[(3-chlorophenyl)thio]methane
Description
Bis[(3-chlorophenyl)thio]methane is a sulfur-containing organic compound characterized by a central methane group bonded to two (3-chlorophenyl)thio moieties. The 3-chlorophenyl groups introduce steric and electronic effects due to the chlorine substituent’s para-directing and deactivating nature. This compound is structurally classified as a bis(arylthio)methane, a family of molecules with applications in materials science, agrochemicals, and pharmaceuticals. Its synthesis typically involves thiolation reactions, where (3-chlorophenyl)methanethiol (a precursor) reacts with a methylating agent .
Properties
IUPAC Name |
1-chloro-3-[(3-chlorophenyl)sulfanylmethylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2S2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGMVSLFYVVDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCSC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[(3-chlorophenyl)thio]methane can be synthesized through the reaction of 3-chlorothiophenol with formaldehyde. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the dithioether linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis[(3-chlorophenyl)thio]methane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiols.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylthio derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[(3-chlorophenyl)thio]methane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which bis[(3-chlorophenyl)thio]methane exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the sulfur atoms and the electron-withdrawing chlorine atoms on the phenyl rings. These features can affect the compound’s ability to participate in various chemical reactions and interact with biological targets.
Comparison with Similar Compounds
Substituent Position Variations: Bis(4-chlorophenylthio)methane
A key structural analog is bis(4-chlorophenylthio)methane , where the chlorine substituent is in the 4-position rather than the 3-position. This positional isomerism impacts electronic distribution and molecular interactions:
- Crystallinity: Limited data suggest that 4-chloro derivatives may exhibit higher melting points due to symmetrical packing, whereas the 3-chloro isomer’s asymmetry could reduce crystallinity .
Central Chain Modifications: Bis(3-chlorophenylthio)ethane
Replacing the methane core with ethane (bis(3-chlorophenylthio)ethane) increases chain flexibility, which may enhance solubility in nonpolar solvents.
Oxidation State Differences: Bis(3-chlorophenyl)sulfone
Oxidation of the thioether groups in bis[(3-chlorophenyl)thio]methane yields bis(3-chlorophenyl)sulfone , where sulfur atoms are in a +6 oxidation state. Sulfones are more polar and chemically stable but less reactive in nucleophilic reactions compared to thioethers. This makes sulfones preferable in pharmaceutical applications requiring metabolic stability .
Monomeric Precursor: (3-Chlorophenyl)methanethiol
The monomeric precursor, (3-chlorophenyl)methanethiol, lacks the bis-thioether linkage. Its simpler structure confers higher volatility and reactivity, making it suitable for synthesizing polymers or metal-organic frameworks. In contrast, the dimeric this compound offers enhanced thermal stability and reduced volatility .
Data Table: Key Properties of this compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
